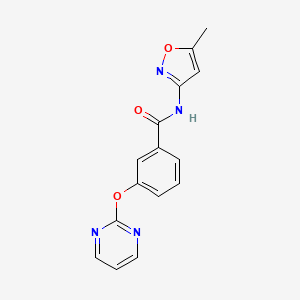

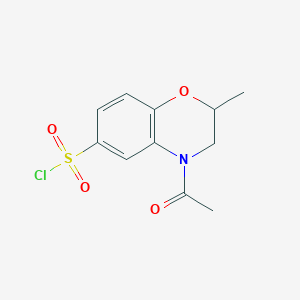

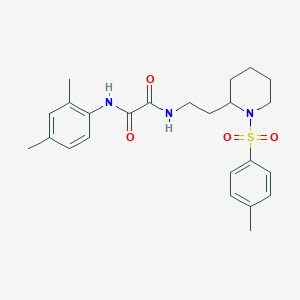

N-(5-methylisoxazol-3-yl)-3-(pyrimidin-2-yloxy)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(5-methylisoxazol-3-yl)-3-(pyrimidin-2-yloxy)benzamide is a chemical compound that has been the subject of extensive scientific research due to its potential applications in the fields of medicine and pharmacology. This compound is known for its unique chemical structure, which makes it a promising candidate for the development of new drugs and therapies.

Applications De Recherche Scientifique

Synthesis and Antiviral Activity

A study by Hebishy et al. (2020) described a new route to synthesize novel benzamide-based 5-aminopyrazoles and their derivatives, showing significant antiviral activities against the influenza A virus (subtype H5N1), commonly known as bird flu. This synthesis route could potentially be applied to N-(5-methylisoxazol-3-yl)-3-(pyrimidin-2-yloxy)benzamide to explore its antiviral capabilities, particularly against influenza strains Hebishy et al., 2020.

Histone Deacetylase Inhibition for Cancer Therapy

Zhou et al. (2008) discovered a compound, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), with isotype-selective histone deacetylase (HDAC) inhibition properties. This compound blocks cancer cell proliferation and induces apoptosis, suggesting that derivatives like this compound could have similar therapeutic potentials in cancer treatment Zhou et al., 2008.

Anti-Inflammatory and Analgesic Agents

Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, exhibiting significant COX-2 inhibition, analgesic, and anti-inflammatory activities. These findings imply that structurally similar compounds like this compound might also possess anti-inflammatory and analgesic properties, warranting further investigation Abu‐Hashem et al., 2020.

Capillary Electrophoresis in Substance Analysis

Ye et al. (2012) developed a nonaqueous capillary electrophoresis method for separating imatinib mesylate and related substances, demonstrating the potential for analytical applications in quality control of pharmaceutical compounds. This method could be adapted for analyzing this compound and its related substances in a pharmaceutical context Ye et al., 2012.

Anti-Fatigue Effects

Wu et al. (2014) synthesized a series of benzamide derivatives and investigated their anti-fatigue effects in mice, indicating the potential of benzamide derivatives, including this compound, to enhance physical endurance and counteract fatigue Wu et al., 2014.

Propriétés

IUPAC Name |

N-(5-methyl-1,2-oxazol-3-yl)-3-pyrimidin-2-yloxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4O3/c1-10-8-13(19-22-10)18-14(20)11-4-2-5-12(9-11)21-15-16-6-3-7-17-15/h2-9H,1H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNWCAHQIHDEJHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C2=CC(=CC=C2)OC3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-oxo-N-[3-(1H-tetrazol-1-yl)phenyl]-1H-isothiochromene-3-carboxamide](/img/structure/B2452668.png)

![N-(4-(methylthio)benzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2452669.png)

![Ethyl 4-[[2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2452672.png)

![9-(3,4-dimethylphenyl)-1,7-dimethyl-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![(E)-ethyl 3-carbamoyl-2-(3-(4-nitrophenyl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2452688.png)